molecular formula C19H28O2 B14392631 2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane CAS No. 88672-72-4

2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane

Cat. No.: B14392631
CAS No.: 88672-72-4
M. Wt: 288.4 g/mol
InChI Key: OWUIEBSUMLPULS-UHFFFAOYSA-N
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Description

2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane is an organic compound characterized by its unique structure, which includes an ethenyl group attached to a phenyl ring, a heptyl chain, and a 1,3-dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane typically involves the reaction of 4-ethenylphenyl derivatives with heptyl-substituted dioxane precursors. One common method involves the use of phase transfer catalysts to facilitate the reaction between 1-(chloromethyl)-4-ethenylbenzene and heptyl-substituted dioxane under controlled conditions . The reaction is carried out in an organic solvent, such as toluene, with the addition of a base to neutralize the byproducts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, resulting in higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The ethenyl group can participate in radical reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. The heptyl chain contributes to the compound’s hydrophobicity, influencing its solubility and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Ethenylphenyl)-5-heptyl-1,3-dioxane is unique due to its combination of an ethenyl group, a phenyl ring, a heptyl chain, and a 1,3-dioxane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88672-72-4

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

2-(4-ethenylphenyl)-5-heptyl-1,3-dioxane

InChI

InChI=1S/C19H28O2/c1-3-5-6-7-8-9-17-14-20-19(21-15-17)18-12-10-16(4-2)11-13-18/h4,10-13,17,19H,2-3,5-9,14-15H2,1H3

InChI Key

OWUIEBSUMLPULS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1COC(OC1)C2=CC=C(C=C2)C=C

Origin of Product

United States

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